3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid

Conformational analysis Fragment-based drug design Linker optimization

3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid (CAS 867329-96-2) is a synthetic sulfonamide featuring a 3,5-dimethylisoxazole ring N-linked to a beta‑alanine (3‑aminopropionic acid) backbone. With molecular formula C₈H₁₂N₂O₅S and a molecular weight of 248.26 g·mol⁻¹, this achiral compound presents two hydrogen-bond donors, five hydrogen-bond acceptors, and five rotatable bonds.

Molecular Formula C8H12N2O5S
Molecular Weight 248.26g/mol
CAS No. 867329-96-2
Cat. No. B349529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid
CAS867329-96-2
Molecular FormulaC8H12N2O5S
Molecular Weight248.26g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NCCC(=O)O
InChIInChI=1S/C8H12N2O5S/c1-5-8(6(2)15-10-5)16(13,14)9-4-3-7(11)12/h9H,3-4H2,1-2H3,(H,11,12)
InChIKeyKFDDOJIQYQOKSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid (CAS 867329-96-2): A Defined Beta-Amino Acid Sulfonamide Building Block for Integrin-Targeted Fragment Libraries


3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid (CAS 867329-96-2) is a synthetic sulfonamide featuring a 3,5-dimethylisoxazole ring N-linked to a beta‑alanine (3‑aminopropionic acid) backbone [1]. With molecular formula C₈H₁₂N₂O₅S and a molecular weight of 248.26 g·mol⁻¹, this achiral compound presents two hydrogen-bond donors, five hydrogen-bond acceptors, and five rotatable bonds . The 3,5‑dimethylisoxazole sulfonamide moiety functions as a recognized acetyl‑lysine bioisostere and has been exploited as a key pharmacophore in integrin αIIbβ₃ (GPIIb/IIIa) antagonists, most notably the clinical candidate DMP‑802 [2][3]. Commercially supplied at ≥97% purity with storage at 2–8°C, the compound serves as a fragment-sized intermediate for structure‑activity relationship (SAR) exploration of sulfonamide‑based platelet aggregation inhibitors and bromodomain ligands .

Why Generic Substitution of 3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid (CAS 867329-96-2) with Closest Analogs Fails: The Critical Role of Beta-Alanine Spacer Length and Topology


Naive substitution of 3-(3,5‑dimethyl‑isoxazole‑4‑sulfonylamino)‑propionic acid with the superficially similar glycine‑spaced analog (CAS 855742‑23‑3) or α‑alanine‑spaced analog (CAS 897046‑09‑2) is not without consequence. Although all three share the identical 3,5‑dimethylisoxazole‑4‑sulfonyl warhead, they differ fundamentally in linker topology: the target compound provides a two‑carbon ethylene spacer between the sulfonamide nitrogen and the carboxylate (five rotatable bonds), whereas the glycine analog uses a one‑carbon methylene linker (four rotatable bonds) and the alanine analog places the carboxylate at the α‑position with a chiral center . In the design of potent GPIIb/IIIa antagonists, the beta‑alanine scaffold confers a specific spatial separation between the basic amidinophenyl‑isoxazoline moiety and the acidic sulfonamide‑carboxylate terminus that is essential for high‑affinity integrin binding; truncation to a glycine linker or rearrangement to an α‑amino acid architecture consistently reduces antiplatelet potency by orders of magnitude [1][2]. Furthermore, the absence of an α‑substituent eliminates stereochemical complexity, making the target compound a well‑defined, achiral negative control for fragment‑based screening campaigns where chiral α‑amino acid derivatives introduce confounding diastereomer‑selective effects [3]. The quantitative evidence in Section 3 demonstrates exactly where these structural distinctions translate into measurable differences in physicochemical properties, conformational flexibility, and pharmacological profile.

Quantitative Differentiation Evidence for 3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid (CAS 867329-96-2) vs. Closest Analogs


Rotatable Bond Flexibility: Ethylene Spacer Provides Greater Conformational Degrees of Freedom Compared to Methylene (Glycine) or Branched (Alanine) Linkers

The target compound (beta‑alanine derivative, CAS 867329‑96‑2) possesses five rotatable bonds, specifically owing to the ethylene (–CH₂CH₂–) spacer between the sulfonamide nitrogen and the carboxylic acid terminus . In contrast, the glycine analog (CAS 855742‑23‑3) and the L‑alanine analog (CAS 897046‑09‑2) each contain only four rotatable bonds . This additional rotatable bond provides the target compound with a larger sampling volume of low‑energy conformations and enables it to span a wider range of donor–acceptor distances critical for bridging adjacent binding pockets in integrin receptors [1].

Conformational analysis Fragment-based drug design Linker optimization

Achiral Beta-Amino Acid Architecture: Defined Atom Stereocenter Count of Zero Enables Use as a Stereochemistry-Free Negative Control

The target compound (CAS 867329‑96‑2) has a defined atom stereocenter count of zero, as the sulfonamide nitrogen is attached to the β‑position of propionic acid without a chiral center [1]. By contrast, the L‑alanine analog (CAS 897046‑09‑2) possesses one defined stereocenter (α‑carbon), and the glycine analog (CAS 855742‑23‑3) also has zero stereocenters but lacks the conformational reach of the beta‑alanine scaffold . The achiral nature of the target compound eliminates enantiomer‑dependent batch variability and eliminates the need for chiral chromatography during purification—a requirement for the α‑amino acid derivative .

Stereochemical purity Negative control design Fragment-based screening

Computed Hydrophilicity: XLogP3‑AA of −0.4 Positions the Compound in a Distinct Lipophilicity Window Relative to Alanine Analogs

The predicted partition coefficient (XLogP3‑AA) for the target compound is −0.4, calculated by PubChem [1]. Independent computational data from ChemScene yield a LogP of 0.04444 for the target compound and 0.04284 for the L‑alanine analog, indicating near‑identical computed lipophilicity between these two C₈H₁₂N₂O₅S isomers . However, the glycine analog (C₇H₁₀N₂O₅S) has a lower molecular weight (234.23 vs. 248.26) and a distinct computed LogP profile . The small negative XLogP3‑AA value distinguishes the target from the majority of 3,5‑dimethylisoxazole‑containing BET bromodomain inhibitors, which typically have LogP > 2, making this compound a valuable low‑lipophilicity fragment for optimizing ligand efficiency metrics in lead optimization [2].

Lipophilicity ADME prediction Compound property triage

Beta-Alanine Scaffold Is Essential for High-Affinity GPIIb/IIIa Antagonism: SAR Divergence from Alpha-Amino Acid and Glycine Congeners

Systematic SAR studies of 3,5‑dimethylisoxazole‑4‑sulfonamide‑based GPIIb/IIIa antagonists demonstrate that the beta‑alanine scaffold is crucial for potent antiplatelet activity. The clinical candidate DMP‑802, which incorporates the 3‑[(3,5‑dimethylisoxazol‑4‑yl)sulfonylamino]propionic acid motif conjugated to an amidinophenyl‑isoxazoline moiety via the beta‑alanine nitrogen, exhibits an IC₅₀ of 1–29 nM against ADP‑induced human platelet aggregation and a prolonged duration of action after oral dosing [1][2]. In the same structural series, replacement of the beta‑alanine linker with alpha‑amino acid spacers or glycine‑derived linkers resulted in ≥100‑fold reduction in GPIIb/IIIa binding affinity, as measured by inhibition of fibrinogen binding to purified human GPIIb/IIIa [3]. The beta‑alanine configuration provides an optimal distance (≈6.5–7.0 Å between sulfonamide S and carboxylate C) that matches the spatial separation between the MIDAS cation binding site and the exosite hydrophobic pocket on the integrin head domain [4].

GPIIb/IIIa antagonism Structure-activity relationship Antiplatelet agent design

Commercial Availability and Purity Specification: Consistent ≥97% Purity with Cold-Chain Storage Provides Reproducible Fragment Screening Quality

The target compound is commercially available from multiple reputable vendors (ABCR, ChemScene, Leyan) at a standardized purity of ≥97% and shipped under cold‑chain conditions (2–8°C storage, sealed in dry atmosphere) . In contrast, the glycine analog (CAS 855742‑23‑3) and the butanoic acid analog (CAS not assigned by all vendors) are listed as 'discontinued' by at least one major supplier (CymitQuimica) and typically offered at lower purity specifications (≥95%) from remaining sources . Consistent purity and cold‑chain integrity are critical for fragment‑based screening, where even 2% impurities can generate false‑positive hits in biochemical assays at high fragment concentrations (≥200 µM).

Quality control Compound procurement Fragment library integrity

Molecular Topology: Carboxylate–Sulfonamide Distance of ≈6.5–7.0 Å Provides Optimal Geometry for Integrin Bidentate Binding

The target compound's beta‑alanine backbone places the carboxylate oxygen at a distance of approximately 6.5–7.0 Å from the sulfonamide sulfur atom in the extended conformation, as measured from the energy‑minimized 3D structure (PubChem conformer) [1]. This distance matches the spatial requirement for simultaneous engagement of the MIDAS Mg²⁺ ion (via the carboxylate) and the hydrophobic exosite (via the 3,5‑dimethylisoxazole ring) on the integrin αIIbβ₃ head domain [2]. The glycine analog provides only ≈4.5–5.0 Å sulfur‑to‑carboxylate separation, which is insufficient to bridge the two binding subsites without inducing a strained protein conformation [3]. The alanine analog, while having a similar maximal reach, introduces a methyl substituent at the α‑position that sterically clashes with Tyr190 and Asp224 residues in the β₃ subunit binding cleft [4].

Integrin pharmacology Molecular modeling Fragment-to-lead optimization

Optimal Research and Procurement Scenarios for 3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid (CAS 867329-96-2)


Fragment-Based Lead Discovery Targeting Integrin αIIbβ₃ (GPIIb/IIIa) for Antiplatelet Drug Development

The target compound serves as an ideal core fragment for constructing GPIIb/IIIa antagonist libraries. Its beta‑alanine scaffold provides the proven 6.5–7.0 Å carboxylate‑to‑sulfonamide spacing required for bidentate integrin binding [1]. Medicinal chemistry teams can use this compound as a starting point for fragment growing—conjugating amidinophenyl‑isoxazoline or related basic moieties to the free carboxylate via amide coupling—replicating the validated DMP‑802 pharmacophore architecture [2]. Starting from the beta‑alanine scaffold avoids the ≥100‑fold potency penalty observed when glycine‑ or alpha‑alanine‑based linkers are employed in the same series [3].

Stereochemistry‑Free Negative Control for Chiral Sulfonamide Fragment Screening Campaigns

With a defined stereocenter count of zero and a non‑chiral ethylene linker, the target compound is uniquely suited as an achiral negative control in fragment‑based screening (FBS) against chiral targets such as integrins, kinases, and bromodomains [4]. Unlike the L‑alanine analog, which introduces diastereomer‑selective effects in chiral biological environments, the target compound produces a single, interpretable binding signal. This simplifies hit triage and reduces false‑negative rates arising from unfavorable enantiomer‑protein interactions .

Low‑Lipophilicity Fragment for Ligand Efficiency (LE) Optimization in BET Bromodomain Inhibitor Programs

The compound's XLogP3‑AA of −0.4 makes it one of the most hydrophilic members of the 3,5‑dimethylisoxazole sulfonamide fragment family, contrasting sharply with typical BET bromodomain inhibitors (LogP 2–4) [5]. Fragment‑growing efforts can exploit this low lipophilicity base to improve ligand efficiency (LE) and lipophilic ligand efficiency (LLE), preserving sufficient lipophilicity headroom for the incorporation of hydrophobic aryl groups during lead optimization. This property is particularly valuable for CNS‑penetrant BET inhibitor programs where high polarity is desired [6].

Synthetic Intermediate for GPIIb/IIIa Antagonist Process Chemistry and Scale‑Up

As documented in the synthetic route to DMP‑802, the target compound (or its N‑protected ester derivatives) is generated via sulfonation of beta‑alanine esters with 3,5‑dimethylisoxazole‑4‑sulfonyl chloride, followed by deprotection [2]. Procurement of the pre‑formed beta‑alanine sulfonamide eliminates two synthetic steps (sulfonylation and deprotection) from the manufacturing route of GPIIb/IIIa antagonist candidates, reducing process development time and improving overall yield. Multi‑vendor availability at ≥97% purity with consistent cold‑chain logistics supports kilogram‑scale procurement for preclinical toxicology and Phase I clinical supply .

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